CUG CUG CUG (3-Carboxyumbelliferyl-β-D-galactopyranoside) is a fluorogenic substrate (λex=386, λem=445 nm, ε=32K).
Brand Name: Vulcanchem
CAS No.: 64664-99-9
VCID: VC0006702
InChI: InChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22)/t10-,11+,12+,13-,16-/m1/s1
SMILES: C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O
Molecular Formula: C16H16O10
Molecular Weight: 368.29 g/mol

CUG

CAS No.: 64664-99-9

Cat. No.: VC0006702

Molecular Formula: C16H16O10

Molecular Weight: 368.29 g/mol

* For research use only. Not for human or veterinary use.

CUG - 64664-99-9

CAS No. 64664-99-9
Molecular Formula C16H16O10
Molecular Weight 368.29 g/mol
IUPAC Name 2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxylic acid
Standard InChI InChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22)/t10-,11+,12+,13-,16-/m1/s1
Standard InChI Key HGMXXIAQZWTZLR-WUGLTUCPSA-N
Isomeric SMILES C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O
SMILES C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O
Canonical SMILES C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O

Chemical Properties and Applications of 3-Carboxyumbelliferyl-β-D-Galactopyranoside (CUG)

Structural and Spectroscopic Characteristics

3-Carboxyumbelliferyl-β-D-galactopyranoside (CUG) is a fluorogenic compound with the molecular formula C16H16O10\text{C}_{16}\text{H}_{16}\text{O}_{10} and a molecular weight of 368.29 g/mol . Its structure comprises a galactopyranoside moiety linked to a 3-carboxyumbelliferyl group, which undergoes hydrolysis in the presence of β-galactosidase enzymes. This reaction releases the fluorescent 3-carboxyumbelliferone, emitting light at excitation and emission wavelengths of 386 nm and 445 nm, respectively . The molar extinction coefficient (ε\varepsilon) of the hydrolyzed product is 32,000 M1^{-1}cm1^{-1}, making it a sensitive tool for detecting enzymatic activity .

PropertyValue
Molecular Weight368.29 g/mol
CAS Number64664-99-9
AppearanceSolid
Storage Conditions4°C, protected from light
Fluorescence (λex/λem\lambda_{\text{ex}}/\lambda_{\text{em}})386 nm / 445 nm

Applications in Biochemical Assays

CUG is widely utilized as a substrate in fluorescence-based assays to quantify β-galactosidase activity, particularly in cellular lysates and recombinant enzyme studies . Its utility extends to high-throughput screening (HTS) platforms, where its rapid hydrolysis kinetics and strong signal-to-noise ratio enable precise measurements of enzyme inhibition or activation. Unlike colorimetric substrates, CUG’s fluorescence minimizes interference from turbid samples, enhancing reproducibility in complex biological matrices .

RNA CUG Repeats in Myotonic Dystrophy Type 1 (DM1)

Pathogenic Mechanism of CUG Repeat Expansions

In the context of DM1, CUG refers to cytosine-uracil-guanine trinucleotide repeats in the 3' untranslated region (UTR) of the DMPK gene. Expansions exceeding 50 repeats result in toxic RNA aggregates called foci, which sequester Muscleblind-like (MBNL) proteins, leading to splicing dysregulation and multisystemic symptoms . Structural studies reveal that CUG repeats form double-stranded hairpins with internal U- U mismatches, creating unique binding pockets for small molecules and proteins .

Structural Dynamics of CUG Repeats

Molecular dynamics (MD) simulations of RNA CUG repeats demonstrate that U- U mismatches adopt two primary conformations: anti-anti (both uracils in anti orientation) and syn-anti (one uracil in syn orientation) . The syn-anti conformation stabilizes a sodium ion (Na+^+) binding pocket near the mismatched bases, which reduces conformational flexibility and inhibits MBNL1 binding . Free energy calculations reveal a 5–10 kcal/mol barrier for syn-antianti-anti transitions, explaining the persistence of pathogenic RNA structures .

Small Molecule Interventions

Recent drug discovery efforts have focused on compounds that disrupt CUG-MBNL interactions by stabilizing the RNA in a double-stranded conformation. Pyrido[2,3-d]pyrimidine derivatives, for example, bind U- U mismatches via Janus-Wedge interactions, restoring MBNL1 availability and rescuing splicing defects in DM1 cell models . Multivalent ligands with aliphatic spacers show enhanced efficacy by simultaneously targeting multiple U- U sites .

Antisense Oligonucleotides (ASOs)

Comparative Analysis of CUG Contexts

Functional Overlaps and Distinctions

While the chemical CUG and RNA CUG repeats share no structural similarity, both serve as molecular recognition sites:

  • Chemical CUG: Recognized by β-galactosidase for catalytic hydrolysis.

  • RNA CUG: Recognized by MBNL proteins and small-molecule therapeutics.

Methodological Insights

Fluorescent substrates like CUG enable real-time monitoring of enzymatic activity, paralleling the use of fluorescent tags in RNA imaging to track CUG foci dynamics in DM1 . Both applications underscore the importance of fluorescence in bridging biochemical and biomedical research.

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